L-Aspartyl-L-phenylalanine
L-Aspartyl-L-phenylalanine
Aspartylphenylalanine, also known as demethylaspartame or DF, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Aspartylphenylalanine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Aspartylphenylalanine has been detected in multiple biofluids, such as feces, urine, and blood.
Asp-Phe is a dipeptide formed from L-alpha-aspartyl and L-phenylalanine residues. It is obtained after the hydrolysis of aspartame in intestinal lumen. It has a role as a human xenobiotic metabolite and a human blood serum metabolite.
Asp-Phe is a dipeptide formed from L-alpha-aspartyl and L-phenylalanine residues. It is obtained after the hydrolysis of aspartame in intestinal lumen. It has a role as a human xenobiotic metabolite and a human blood serum metabolite.
Brand Name:
Vulcanchem
CAS No.:
13433-09-5
VCID:
VC0196057
InChI:
InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N
Molecular Formula:
C13H16N2O5
Molecular Weight:
280.28 g/mol
L-Aspartyl-L-phenylalanine
CAS No.: 13433-09-5
Impurities
VCID: VC0196057
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
Purity: > 95%
CAS No. | 13433-09-5 |
---|---|
Product Name | L-Aspartyl-L-phenylalanine |
Molecular Formula | C13H16N2O5 |
Molecular Weight | 280.28 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 |
Standard InChIKey | YZQCXOFQZKCETR-UWVGGRQHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
Appearance | Solid powder |
Melting Point | 236-239°C |
Physical Description | Solid |
Description | Aspartylphenylalanine, also known as demethylaspartame or DF, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Aspartylphenylalanine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Aspartylphenylalanine has been detected in multiple biofluids, such as feces, urine, and blood. Asp-Phe is a dipeptide formed from L-alpha-aspartyl and L-phenylalanine residues. It is obtained after the hydrolysis of aspartame in intestinal lumen. It has a role as a human xenobiotic metabolite and a human blood serum metabolite. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Asp-Phe aspartyl-phenylalanine aspartylphenylalanine N-L-alpha-aspartyl-L-phenylalanine |
PubChem Compound | 93078 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume